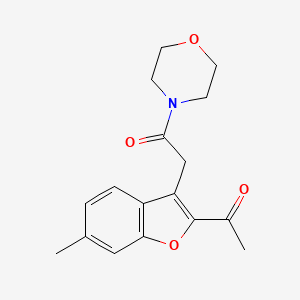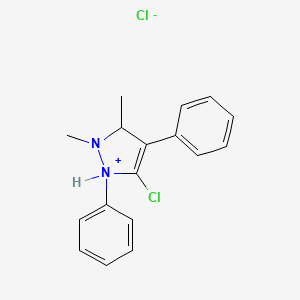
5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency.
化学反応の分析
Types of Reactions
5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties.
科学的研究の応用
5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
類似化合物との比較
Similar Compounds
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3,3-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride stands out due to its specific structural features, such as the presence of chlorine and the pyrazole ring, which confer unique chemical and biological properties
特性
CAS番号 |
821798-42-9 |
|---|---|
分子式 |
C17H18Cl2N2 |
分子量 |
321.2 g/mol |
IUPAC名 |
5-chloro-2,3-dimethyl-1,4-diphenyl-1,3-dihydropyrazol-1-ium;chloride |
InChI |
InChI=1S/C17H17ClN2.ClH/c1-13-16(14-9-5-3-6-10-14)17(18)20(19(13)2)15-11-7-4-8-12-15;/h3-13H,1-2H3;1H |
InChIキー |
KHYXASFHBWJBPN-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C([NH+](N1C)C2=CC=CC=C2)Cl)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



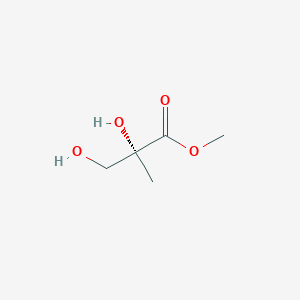
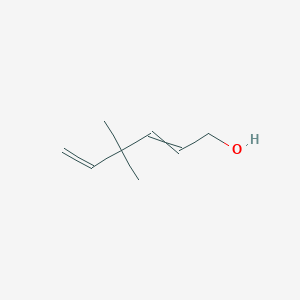
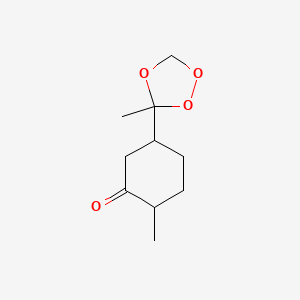
![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
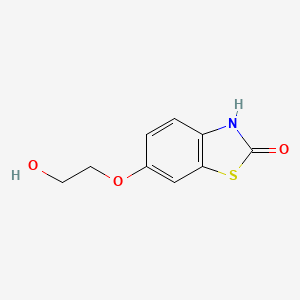
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)

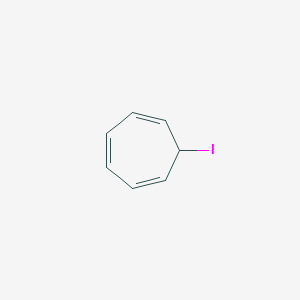
![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)
![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)
![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)
